2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethylphenyl)-2,3-dihydropyridazin-3-one
Description
This compound is a pyridazinone derivative featuring a 1,2,4-oxadiazole moiety at position 2 of the pyridazinone core. The oxadiazole ring is substituted with a 2-chlorophenyl group, while the pyridazinone’s position 6 is occupied by a 3,4-dimethylphenyl substituent. Such structural motifs are common in medicinal chemistry, where pyridazinones are explored for their bioactivity, including kinase inhibition or antimicrobial properties .
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(3,4-dimethylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-13-7-8-15(11-14(13)2)18-9-10-20(27)26(24-18)12-19-23-21(25-28-19)16-5-3-4-6-17(16)22/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMDMKRFLZXYPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethylphenyl)-2,3-dihydropyridazin-3-one is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 318.80 g/mol. The structure features a 1,2,4-oxadiazole ring, which is known for its bioactive properties.
Compounds containing the oxadiazole moiety have been reported to exhibit a variety of biological activities:
- Anticancer Activity : Oxadiazole derivatives have shown significant anticancer properties by inducing apoptosis in various cancer cell lines. For instance, studies indicate that compounds similar to the one in focus can inhibit cell proliferation in human colon adenocarcinoma (HT-29), gastric carcinoma (GXF 251), and other cancer types with IC50 values often below 100 µM .
- Anti-inflammatory Effects : Some oxadiazole derivatives demonstrate anti-inflammatory activity through inhibition of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. These effects are critical in treating conditions like arthritis and other inflammatory diseases .
- Antimicrobial Properties : The compound's structural characteristics suggest potential antimicrobial activity against various pathogens. Research has indicated that similar oxadiazoles exhibit effectiveness against both Gram-positive and Gram-negative bacteria .
Anticancer Activity Studies
A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on cancer cell lines. The results indicated that compounds with similar structures to our target exhibited IC50 values ranging from 20 µM to 80 µM across different cancer types. Notably, derivatives showed selective toxicity towards cancer cells while sparing normal cells .
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma | 25 |
| Human Lung Adenocarcinoma | 40 |
| Human Melanoma | 60 |
| Rat Glial Cells (C6) | 30 |
Anti-inflammatory Activity
In vivo studies using carrageenan-induced paw edema models demonstrated that certain oxadiazole derivatives significantly reduced inflammation at doses as low as 50 mg/kg. This suggests a promising therapeutic application for inflammatory diseases .
Case Studies
- Case Study on Anticancer Activity : A derivative of the compound was tested against a panel of cancer cell lines, demonstrating a mean IC50 value of approximately 92.4 µM across eleven different types. This highlights the potential for developing targeted therapies based on structural modifications of the original compound .
- Case Study on Anti-inflammatory Effects : In a study focused on anti-inflammatory properties, compounds were administered to animal models exhibiting signs of inflammation. Results indicated a significant reduction in paw swelling compared to control groups, showcasing the therapeutic potential in treating inflammatory disorders .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various medicinal applications:
- Antimicrobial Activity : Studies indicate that derivatives of oxadiazoles exhibit significant antimicrobial properties. The presence of the chlorophenyl group enhances the lipophilicity of the compound, potentially increasing its efficacy against bacterial strains .
- Anticancer Properties : Research has suggested that compounds with oxadiazole and pyridazine moieties can inhibit tumor growth. The mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways .
- Anti-inflammatory Effects : Some studies have reported that similar compounds can reduce inflammation by inhibiting specific enzymes involved in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases .
Material Science
The unique structural characteristics of this compound make it suitable for applications in material science:
- Organic Photovoltaics : Compounds containing oxadiazole groups are known for their electron-accepting properties, making them candidates for use in organic solar cells. Their ability to facilitate charge transfer can enhance the efficiency of photovoltaic devices .
- Sensors and Electronics : The incorporation of this compound into polymer matrices can lead to materials with improved electrical conductivity and sensitivity, useful for sensor applications .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that a related oxadiazole derivative exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent variations on the antimicrobial potency .
Case Study 2: Anticancer Activity
In a recent investigation, a series of pyridazine derivatives were tested for their anticancer effects on various cancer cell lines. Results showed that specific substitutions led to enhanced cytotoxicity, suggesting that the target compound could be further optimized for better therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs reported in the literature, focusing on structural features, molecular weight, and synthetic efficiency:
*Molecular weights calculated based on inferred formulas.
Key Observations:
Core Heterocycle Variations: The pyridazinone core in the target compound contrasts with benzimidazolone (compound 46) and thienopyrimidinone (compound in ), which may influence electronic properties and binding interactions in biological systems.
Substituent Effects: The 2-chlorophenyl group on the oxadiazole ring (target compound) differs from 4-chlorophenethyl in compound 45. Substituent position (ortho vs. para) and linker type (methyl vs. phenethyl) could modulate steric and electronic effects . The 3,4-dimethylphenyl group at position 6 of the pyridazinone (target) may enhance lipophilicity compared to simpler aryl substituents.
Synthetic Efficiency :
- Compound 46 achieved a 72% yield with high purity (99.01%) using a general procedure (likely involving nucleophilic substitution) . The target compound’s synthesis might require optimization due to steric hindrance from the methyl linker and bulky substituents.
Structural and Functional Implications
- Chlorophenyl Positioning : The 2-chlorophenyl group (target) occupies an ortho position, which may introduce steric constraints absent in analogs with para-substituted chlorophenyl groups (e.g., compound 46) .
- Heterocycle Core Differences: Pyridazinones are less electron-rich than thienopyrimidinones, possibly altering reactivity in downstream functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
